4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Chlorination: The chlorination of the benzimidazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methoxymethyl-N-methylaniline
- 4-chloro-2-methylaniline
- 4-chloro-N-(2-chloroethyl)benzamide
Uniqueness
4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structural features, such as the presence of both the benzimidazole core and the methoxymethyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
4-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-7-6-12(8-14(13)20-15)18-16(21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
SYPJAADOGMRIDA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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